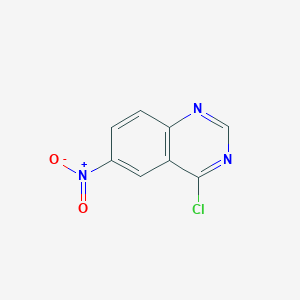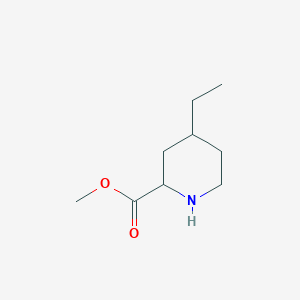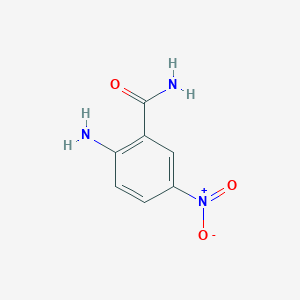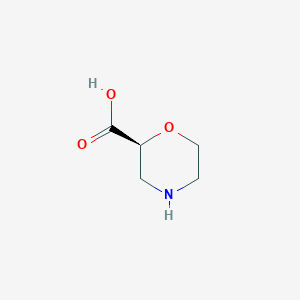![molecular formula C7H10N4 B118047 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 151521-40-3](/img/structure/B118047.png)
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole, also known as EMT or A-438079, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. EMT is a member of the pyrazolotriazole family and has been found to have a wide range of biological activities. In
Mecanismo De Acción
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole acts as a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in the regulation of inflammation, pain, and cell death. By blocking this receptor, 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been found to reduce inflammation and pain, as well as protect against cell death.
Biochemical and Physiological Effects:
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been found to have a number of biochemical and physiological effects. In animal studies, 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and migraine. 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has also been found to protect against cell death in models of Parkinson's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole in lab experiments is its selectivity for the P2X7 receptor. This allows researchers to specifically target this receptor and investigate its role in various biological processes. However, one limitation of using 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has also been investigated for its potential as a treatment for cancer, as the P2X7 receptor is involved in tumor growth and metastasis. Additionally, further studies are needed to investigate the safety and efficacy of 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole in human clinical trials.
Métodos De Síntesis
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole is synthesized through a multi-step process starting with the reaction of 2-amino-4-methylpyridine with ethyl acetoacetate to form 4-ethyl-2-methylpyridine-3,5-dione. This compound is then reacted with hydrazine hydrate to form 4-ethyl-2-methylpyrazol-3,5-dione. Finally, the addition of ethyl chloroformate to 4-ethyl-2-methylpyrazol-3,5-dione leads to the formation of 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole.
Aplicaciones Científicas De Investigación
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been extensively studied for its potential as a therapeutic agent. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has also been investigated for its potential as a treatment for neuropathic pain, migraine, and Parkinson's disease.
Propiedades
Número CAS |
151521-40-3 |
|---|---|
Nombre del producto |
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole |
Fórmula molecular |
C7H10N4 |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C7H10N4/c1-3-6-4-8-11-7(6)9-5(2)10-11/h4H,3H2,1-2H3,(H,9,10) |
Clave InChI |
ODMZAGYSQSVPHR-UHFFFAOYSA-N |
SMILES |
CCC1=C2N=C(NN2N=C1)C |
SMILES canónico |
CCC1=C2N=C(NN2N=C1)C |
Sinónimos |
1H-Pyrazolo[1,5-b][1,2,4]triazole, 7-ethyl-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)


![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)


![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)
![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)
